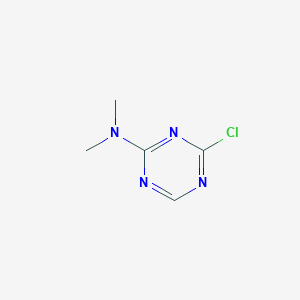![molecular formula C12H15NS B15053206 N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine](/img/structure/B15053206.png)
N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine is an organic compound with the molecular formula C12H15NS It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Alkylation: The benzothiophene core is then alkylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the methyl group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce any functional groups present on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiophene derivatives
Substitution: Halogenated or nitrated benzothiophene derivatives
Applications De Recherche Scientifique
N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved would vary based on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-3-yl)methanamine
- tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate
Uniqueness
N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its chemical reactivity and biological activity. The presence of the N,N-dimethylamino group also imparts distinct electronic properties, making it valuable for various applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C12H15NS |
|---|---|
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(5-methyl-1-benzothiophen-2-yl)methanamine |
InChI |
InChI=1S/C12H15NS/c1-9-4-5-12-10(6-9)7-11(14-12)8-13(2)3/h4-7H,8H2,1-3H3 |
Clé InChI |
PLFALEXIBRJFPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC(=C2)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


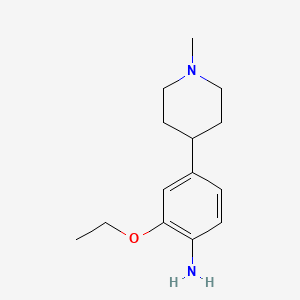
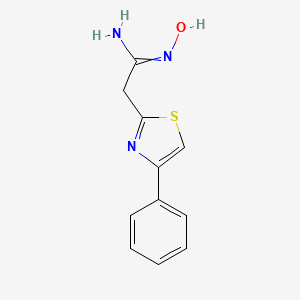
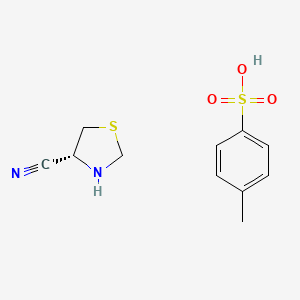
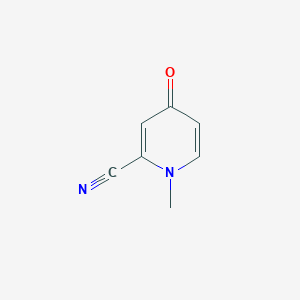
![Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B15053159.png)
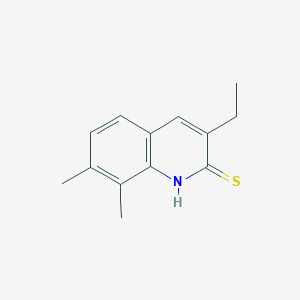
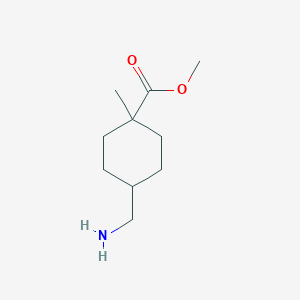
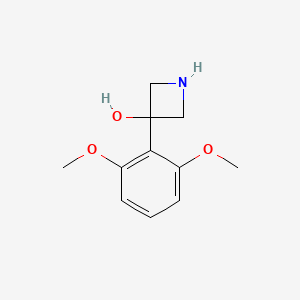
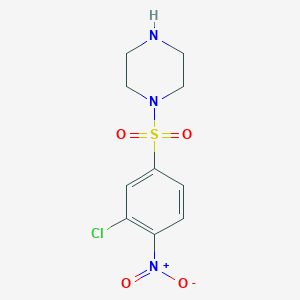
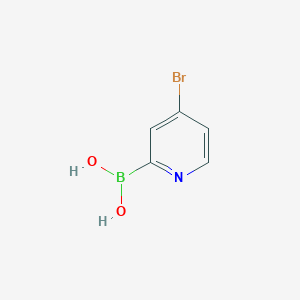
![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B15053192.png)
![5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B15053196.png)
![Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B15053197.png)
